molecular formula C21H21N5O2 B2983842 7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 766524-75-8

7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2983842
CAS No.: 766524-75-8
M. Wt: 375.432
InChI Key: ORKPEUBGNFMMMU-UHFFFAOYSA-N
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Description

This compound (CAS: 766524-75-8) is a triazolopyrimidine-carboxamide hybrid characterized by a 2-methoxyphenyl group at position 7, a methyl group at position 5, and a 2-methylphenyl (o-tolyl) carboxamide substituent at position 6 (). Its structure combines a dihydrotriazolopyrimidine core with aryl and arylalkyl substituents, a framework associated with diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties in related analogues .

Properties

IUPAC Name

7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-8-4-6-10-16(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-9-5-7-11-17(15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKPEUBGNFMMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, with a molecular weight of 365.40 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Triazolopyrimidine derivatives typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : They may bind to various receptors that play roles in cellular signaling pathways.
  • Gene Expression Modulation : Changes in gene expression can occur as a result of the compound's interaction with cellular components.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to 7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown significant antiproliferative effects against various cancer cell lines such as MGC-803, HCT-116, and MCF-7.

In a comparative study:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
5-FuMGC-803~20

The compound H12 exhibited superior activity compared to the standard drug 5-Fluorouracil (5-Fu), indicating its potential as an effective anticancer agent .

Mechanism of Anticancer Activity

The anticancer activity is attributed to the inhibition of the ERK signaling pathway. Treatment with this compound led to decreased phosphorylation levels of key proteins involved in cell proliferation and survival, including ERK1/2 and AKT. Moreover, it induced apoptosis and G2/M phase arrest in cancer cells .

Other Biological Activities

Apart from its anticancer properties, triazolopyrimidine derivatives have shown antibacterial and antiviral activities. They are believed to disrupt bacterial cell wall synthesis and inhibit viral replication through various mechanisms.

Case Studies

Several case studies have documented the efficacy of similar triazolopyrimidine compounds:

  • Case Study on Anticancer Effects : In vitro studies demonstrated that a related compound significantly inhibited tumor growth in MGC-803 cells by inducing apoptosis.
  • Antimicrobial Activity : Compounds within this class have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents (Position 7 / Position 6) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Notable Properties
Target Compound 7-(2-methoxyphenyl), 6-(2-methylphenyl) C₂₂H₂₂N₅O₂ 400.45 N/A Structural focus on o-substituted aryl groups
5a () 7-(3,4,5-trimethoxyphenyl), 6-(p-tolyl) C₂₅H₂₇N₅O₄ 461.52 N/A Optimized via catalyst screening; higher steric bulk
5j () 7-(3,4,5-trimethoxyphenyl), 6-(4-nitrophenyl) C₂₂H₂₁N₆O₅ 453.45 319.9–320.8 Electron-withdrawing nitro group enhances polarity
5k () 7-(3,4,5-trimethoxyphenyl), 6-(4-bromophenyl) C₂₂H₂₁BrN₅O₃ 513.34 280.1–284.3 Bromine substituent may improve lipophilicity
Compound 7-(2-methoxyphenyl), 6-(4-methoxyphenyl), 2-thienyl C₂₅H₂₃N₅O₃S 473.55 N/A Thienyl group introduces heterocyclic diversity
Compound 7-(2-nitrophenyl), 6-(2-methoxyphenyl) C₂₆H₂₂N₆O₄ 494.50 N/A Nitro group alters electronic profile
Compound (2h) 7-(3-methoxyphenyl), 6-(4-methoxyphenyl) C₂₅H₂₅N₅O₅S 524.55 251.9–253.1 Dioxolane side chain enhances solubility

Structure-Activity Relationship (SAR) Insights

  • Position 7 Substituents: Methoxy groups (e.g., 2-methoxy in the target compound) improve solubility and modulate electron density. In contrast, 3,4,5-trimethoxyphenyl (as in 5a) increases steric bulk and may enhance receptor binding .
  • Position 6 Carboxamide Variations :
    • 2-Methylphenyl (o-tolyl) in the target compound may enhance π-π stacking compared to p-tolyl (5a) or polar substituents (e.g., 4-nitrophenyl in 5j) .
    • Heterocyclic substitutions (e.g., thienyl in ) expand bioactivity profiles by interacting with hydrophobic pockets .
  • Core Modifications :
    • Dihydrotriazolopyrimidines (4,7-dihydro) exhibit conformational flexibility compared to aromatic counterparts, influencing target selectivity .

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